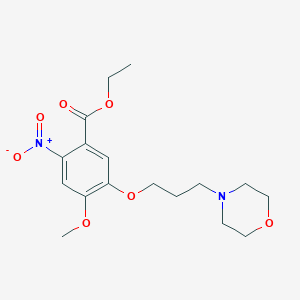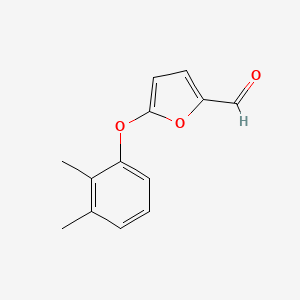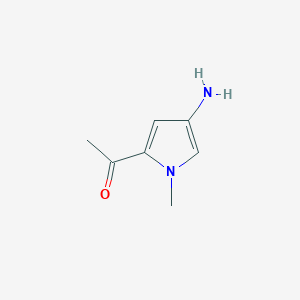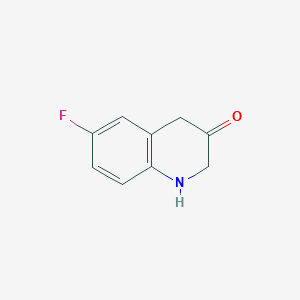
Quinazoline, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of 4,5-dimethylquinazoline consists of a quinazoline core with two methyl groups attached at the 4th and 5th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride under reflux conditions can yield 4,5-dimethylquinazoline. Another method includes the use of guanidines in a microwave-assisted intramolecular Friedel-Crafts-type cyclization .
Industrial Production Methods
Industrial production of 4,5-dimethylquinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines with different functional groups.
Applications De Recherche Scientifique
4,5-Dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives, including 4,5-dimethylquinazoline, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 4,5-dimethylquinazoline involves its interaction with specific molecular targets. For example, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound can also interact with DNA and proteins, affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methyl groups.
2,4-Dimethylquinazoline: Another derivative with methyl groups at different positions.
Quinazoline-2,4-dione: A related compound with a dione functional group.
Uniqueness
4,5-Dimethylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 5th positions can enhance its stability and modify its interaction with biological targets compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
Clé InChI |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=NC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


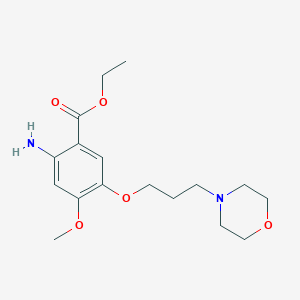
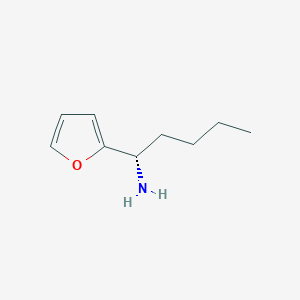
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
